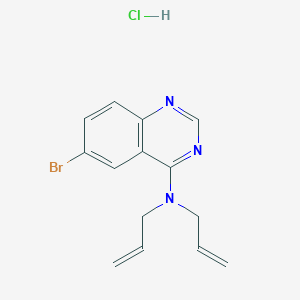
6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties
Méthodes De Préparation
The synthesis of 6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride involves several steps. One common method includes the reaction of 6-bromoquinazoline with N,N-bis(prop-2-enyl)amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation. The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent signaling .
Comparaison Avec Des Composés Similaires
6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride can be compared to other quinazoline derivatives, such as:
6-bromo-N-(propan-2-yl)quinazolin-4-amine: This compound also exhibits significant biological activities but differs in its substitution pattern.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Known for its potent EGFR inhibition and anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
6-bromo-N,N-bis(prop-2-enyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3.ClH/c1-3-7-18(8-4-2)14-12-9-11(15)5-6-13(12)16-10-17-14;/h3-6,9-10H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIOKWUSCAKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC=NC2=C1C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
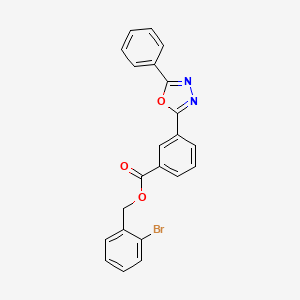
![4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5221407.png)
![1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B5221410.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE](/img/structure/B5221433.png)
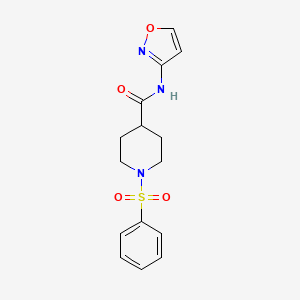
![1-[5-(4-bromophenoxy)pentyl]piperidine](/img/structure/B5221443.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5221447.png)
![Ethyl 2-(3-chlorobenzamido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B5221456.png)
![1-ethyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5221469.png)
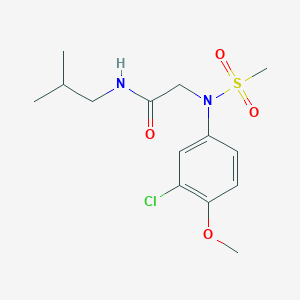
![3-chloro-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5221489.png)
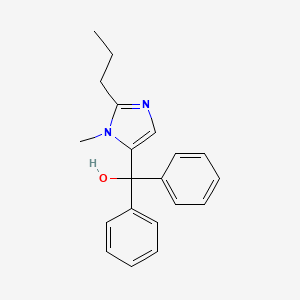

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5221504.png)
